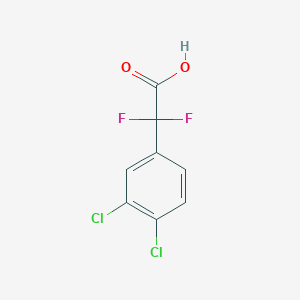

2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid

Overview

Description

Scientific Research Applications

Electrochemical Dechlorination

A study by Tsyganok, Yamanaka, and Otsuka (1999) explores the dechlorination of chloroaromatics, including 2,4-dichlorophenyl derivatives, through electrocatalytic reduction. This process occurs over a palladium-loaded carbon felt cathode at room temperature and holds potential for environmental remediation of chlorinated organic compounds (Tsyganok, Yamanaka, & Otsuka, 1999).

Synthesis of Biologically Active Compounds

Wei, Makowski, and Rutherford (2012) report on the synthesis of 3,3-difluoropyrrolidine hydrochloride, a vital component in biologically active compounds, using 2-chloro-2,2-difluoroacetic acid. This synthesis is part of a broader exploration into the creation of novel compounds for pharmaceutical applications (Wei, Makowski, & Rutherford, 2012).

Preparation of Fluorinated Styrenes

Nad, Talalaeva, Kazennikova, and Kocheshkov (1959) developed a method for synthesizing acetophenones with fluorine in the nucleus and side chain, using 2,4-difluorophenyllithium and difluoroacetic acids. This research paved the way for preparing β,2,4-trifluoro- and β,β,2,4-tetrafluoro-styrenes, which have applications in materials science and chemical synthesis (Nad, Talalaeva, Kazennikova, & Kocheshkov, 1959).

Photodegradation Studies

Climent and Miranda (1997) investigated the photochemical transformations of dichlorprop and 2-naphthoxyacetic acid in aqueous solutions. Their research provides insights into the environmental behavior and degradation pathways of chlorinated aromatic compounds, which can be crucial for understanding the environmental impact of such substances (Climent & Miranda, 1997).

Studying Hydrogen Evolution in Algae

Healey (1970) explored the hydrogen evolution process in Chlamydomonas moewusii, a green alga, focusing on the impact of various substances including monofluoroacetic acid. This research contributes to our understanding of bioenergetic processes in microorganisms (Healey, 1970).

Analysis of Dioxin Impurities

Masunaga, Takasuga, and Nakanishi (2001) analyzed dioxin impurities in agrochemical formulations, including those with chlorophenyl compounds. Their findings are significant for evaluating the environmental and health impacts of agrochemicals (Masunaga, Takasuga, & Nakanishi, 2001).

Safety and Hazards

The safety data sheet for 3,4-Dichlorophenyl isocyanate, a related compound, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZDLBDSYBPCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)

![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)

![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)